molecular formula C18H19BrN2O2S2 B2943291 3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 893790-40-4

3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2943291
CAS RN: 893790-40-4
M. Wt: 439.39
InChI Key: XJRHFGLMMXZQLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazine ring, which is a common feature in many therapeutic agents . The bromobenzyl group attached to the sulfur atom and the butyl group attached to the nitrogen atom in the ring could potentially influence the compound’s properties and biological activity.

Scientific Research Applications

Pharmacological Relevance and Synthesis

The compound 3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, a derivative of benzothiadiazine, has notable pharmacological significance. Fülöpová et al. (2015) outlined an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, demonstrating their application in biological, medicinal, and industrial contexts. This synthesis involves a ring contraction process under mild conditions, producing pharmacologically relevant derivatives (Fülöpová et al., 2015).

Potential in Treating T-cell-dependent Disorders

Martínez et al. (2000) synthesized a new family of benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides, revealing their inhibitory properties on Phosphodiesterase 7 (PDE 7). These properties suggest potential applications in treating T-cell-dependent disorders. The study identified compounds with significant PDE 7 potency and a trend toward selectivity in inhibiting different isoenzymes, marking them as promising leads for further pharmaceutical development (Martínez et al., 2000).

Role in Anticancer Therapies

Osmaniye et al. (2018) investigated the anticancer activity of new benzothiazole acylhydrazones, derivatives related to benzothiadiazine. Their study indicated that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties, highlighting the potential of these compounds in cancer treatment (Osmaniye et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities shown by similar compounds, it could be a promising area of study .

properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHFGLMMXZQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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